molecular formula C5H2ClIO2S B13507017 5-Chloro-3-iodothiophene-2-carboxylicacid

5-Chloro-3-iodothiophene-2-carboxylicacid

Cat. No.: B13507017
M. Wt: 288.49 g/mol
InChI Key: PYRFNKNGDWPJSF-UHFFFAOYSA-N
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Description

5-Chloro-3-iodothiophene-2-carboxylic acid is a heterocyclic compound that contains both chlorine and iodine substituents on a thiophene ring. Thiophene derivatives are known for their wide range of applications in organic synthesis, medicinal chemistry, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodothiophene-2-carboxylic acid typically involves halogenation reactions. One common method is the iodination of 5-chlorothiophene-2-carboxylic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available thiophene derivatives. The process often includes halogenation, purification, and crystallization steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodothiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-3-iodothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into thiophene derivatives has shown potential for developing new drugs with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and iodine atoms can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-thiophenecarboxaldehyde
  • 5-Iodo-2-thiophenecarboxylic acid
  • 3-Chloro-2-thiophenecarboxylic acid

Comparison

5-Chloro-3-iodothiophene-2-carboxylic acid is unique due to the presence of both chlorine and iodine substituents on the thiophene ring This dual substitution can enhance its reactivity and provide distinct chemical properties compared to similar compounds with only one halogen substituent

Properties

Molecular Formula

C5H2ClIO2S

Molecular Weight

288.49 g/mol

IUPAC Name

5-chloro-3-iodothiophene-2-carboxylic acid

InChI

InChI=1S/C5H2ClIO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9)

InChI Key

PYRFNKNGDWPJSF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1I)C(=O)O)Cl

Origin of Product

United States

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